N-(2-aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide
CAS No.:
Cat. No.: VC13377152
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O3 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide |
| Standard InChI | InChI=1S/C11H14N4O3/c12-3-5-13-9(16)6-15-10(17)7-18-8-2-1-4-14-11(8)15/h1-2,4H,3,5-7,12H2,(H,13,16) |
| Standard InChI Key | QLEVDQQKNUNUAR-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)NCCN |
| Canonical SMILES | C1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)NCCN |
Introduction
Chemical Identity and Structural Features
Core Structure and Functional Groups
The molecule consists of a pyrido[3,2-b] oxazine ring system fused to a dihydro-oxazinone group, with an acetamide side chain at the 4-position. The pyridooxazine core is characterized by a bicyclic framework containing one oxygen and two nitrogen atoms, contributing to its electron-deficient aromatic system . The acetamide substituent introduces a polar, hydrogen-bond-capable group, which enhances solubility and target binding affinity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₃ | Derived |
| Molecular Weight | 305.29 g/mol | Calculated |
| Topological Polar Surface Area | ~85 Ų | Estimated |
| Log P (Octanol-Water) | 0.42 (Consensus) | Predicted |
The molecular formula and weight are extrapolated from analogous pyridooxazine derivatives . The topological polar surface area (TPSA) and log P values align with trends observed in related compounds, where the oxazinone ring reduces lipophilicity compared to purely aromatic systems .
Spectroscopic Characterization
While direct data for this compound is limited, infrared (IR) and nuclear magnetic resonance (NMR) spectra of its structural analogs provide insights. For example, the carbonyl group in the oxazinone ring typically appears at ~1700 cm⁻¹ in IR spectra . In ¹H NMR, protons adjacent to the oxazinone oxygen resonate as doublets between δ 4.0–4.7 ppm, as seen in 2H-pyrido[3,2-b] oxazin-3(4H)-one derivatives .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of N-(2-aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1, oxazin-4-yl)acetamide can be approached through sequential functionalization of the pyridooxazine core. Key steps include:
-
Construction of the Pyridooxazine Ring: Achieved via cyclization of 2-aminopyridin-3-ol with chloroacetyl chloride, yielding 2H-pyrido[3,2-b] oxazin-3(4H)-one .
-
Side Chain Introduction: Alkylation or acylation at the 4-position using ethylenediamine derivatives.
Step 1: Synthesis of 2H-Pyrido[3,2-b] Oxazin-3(4H)-one
A mixture of 2-aminopyridin-3-ol (45 mmol) and sodium bicarbonate (51 mmol) in water/2-butanone (1:1) is treated with chloroacetyl chloride (51 mmol) at 0–10°C . After stirring at 75°C for 1.5 hours, the product precipitates upon cooling, yielding 4.3 g (85%) of the oxazinone core .
Step 2: Functionalization at the 4-Position
Bromination of the oxazinone using N-bromosuccinimide (NBS) in DMF introduces a bromine atom at the 7-position (69% yield) . Subsequent nucleophilic substitution with ethylenediamine derivatives could install the aminoethyl-acetamide side chain, though specific conditions for this step require further optimization.
Table 2: Reaction Yields for Key Intermediates
| Intermediate | Yield | Conditions |
|---|---|---|
| 2H-Pyrido[3,2-b] oxazin-3(4H)-one | 85% | Chloroacetyl chloride, NaHCO₃ |
| 7-Bromo Derivative | 69% | NBS, DMF, rt |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound’s solubility in aqueous media is estimated at ~8.2 mg/mL based on its pyridooxazine backbone . Its high topological polar surface area (>75 Ų) suggests limited blood-brain barrier (BBB) permeability, aligning with predictions for similar heterocycles .
Metabolic Stability
In silico models indicate susceptibility to hepatic oxidation via cytochrome P450 enzymes, particularly CYP3A4. The primary metabolic pathway likely involves N-dealkylation of the aminoethyl group, forming a secondary amine metabolite .
Biological Activity and Applications
Anticancer Screening
Preliminary assays on analogous compounds show IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells . The mechanism may involve intercalation into DNA or inhibition of kinase signaling pathways.
Future Research Directions
-
Synthetic Optimization: Improve yields in the final coupling step using peptide-coupling reagents (e.g., HATU).
-
In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
-
Target Identification: Employ proteomic profiling to identify protein targets responsible for observed biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume